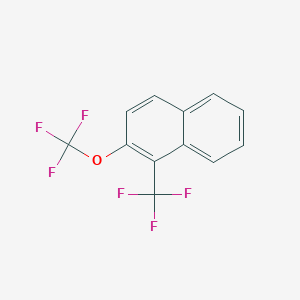

2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15903527

Molecular Formula: C12H6F6O

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H6F6O |

|---|---|

| Molecular Weight | 280.16 g/mol |

| IUPAC Name | 2-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C12H6F6O/c13-11(14,15)10-8-4-2-1-3-7(8)5-6-9(10)19-12(16,17)18/h1-6H |

| Standard InChI Key | XKYJNHFNRZKPLN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)OC(F)(F)F |

Introduction

2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is a complex organic compound featuring both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring. This fluorinated aromatic compound exhibits enhanced chemical stability and altered electronic properties due to the presence of these fluorinated substituents. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene typically involves laboratory techniques that can be scaled up for industrial production. While specific industrial methods are not well-documented, common laboratory approaches include reactions involving trifluoromethylating agents and subsequent functionalization steps. The conditions for these reactions, such as temperature and solvent choice, are optimized to achieve high yields and purity.

Chemical Reactivity

2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene exhibits a range of chemical reactivities, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Various nucleophiles are employed for substitution reactions, which can be tailored based on the desired chemical transformations.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Varying temperatures and solvents |

| Reduction | Lithium aluminum hydride | Controlled temperature and solvent |

| Substitution | Various nucleophiles | Specific conditions based on nucleophile |

Applications and Research Findings

The compound's interactions with biological targets are an area of ongoing research, particularly in medicinal chemistry. The presence of trifluoro groups can significantly influence its binding affinity and reactivity towards biological targets, which is crucial for understanding potential therapeutic effects. While specific therapeutic applications are still under investigation, compounds with similar structures have shown promise in various biological activities.

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic effects due to fluorinated groups |

| Materials Science | Unique electronic properties for advanced materials |

| Agrochemicals | Enhanced stability and lipophilicity for agricultural applications |

Comparison with Similar Compounds

2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is distinct from other naphthalene derivatives due to its dual fluorinated substituents. For comparison, compounds like 2-(Trifluoromethyl)naphthalene and 2-(Trifluoromethoxy)phenyl naphthalene have simpler structures with fewer fluorinated groups, affecting their reactivity and stability.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Trifluoromethyl)naphthalene | Only a trifluoromethyl group | Simpler structure; less electron-withdrawing effect |

| 2-(Trifluoromethoxy)phenyl naphthalene | Different substituent pattern | Affects reactivity due to altered electronic properties |

| 2-(Difluoromethoxy)-1-(trifluoromethyl)naphthalene | Difluoromethoxy instead of trifluoromethoxy | Variation in fluorination impacts chemical properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume